3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 307541-87-3
Cat. No.: VC7604493
Molecular Formula: C23H17N3O5
Molecular Weight: 415.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307541-87-3 |
|---|---|
| Molecular Formula | C23H17N3O5 |
| Molecular Weight | 415.405 |
| IUPAC Name | (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H17N3O5/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(13-16)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+ |
| Standard InChI Key | KORSRGSVPLWDNL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of this specific compound are not provided in the search results, similar compounds like 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one have a molecular formula of C20H19N3O4 and a molecular weight of approximately 371 g/mol. The molecular formula for 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would likely be similar but with a different substituent, potentially resulting in a molecular formula around C22H18N3O4.
Synthesis
The synthesis of such compounds typically involves multi-step reactions. For similar pyrrole derivatives, synthesis methods include reactions involving enamines and arenesulfonyl isocyanates or transformations from 1,3-oxazines. The specific synthesis route for 3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on available starting materials and desired functional group transformations.
Data Table for Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3-Hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one | C20H19N3O4 | Approximately 371 | Potential pharmacological properties |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory, potential 5-LOX inhibitor |
| (S,S,R)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | Not specified | Not specified | Antidiabetic properties |
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